molecular formula C12H15NO3 B13678307 Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B13678307
M. Wt: 221.25 g/mol
InChI Key: HEWCCRDDPHVTHU-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline core, which serves as a versatile and key building block in medicinal chemistry and materials science . Its structure, characterized by a hydroxyl group at the 4-position and an ester group at the 3-position, confers unique physicochemical properties such as intermediate polarity and hydrogen-bonding capacity, making it a valuable scaffold for the development of more complex molecules . In scientific research, this compound is recognized for its diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties . It is extensively explored as a precursor in the synthesis of tricyclic heterocycles like pyrimidoquinolines, which are of significant interest due to their wide range of pharmacological applications, including anticancer, antibacterial, and antimalarial activities . The synthetic utility of this compound is demonstrated in various preparation methods. One common route involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic catalysis, followed by a catalytic hydrogenation step to yield the tetrahydroquinoline ring system . A pivotal method referenced in patent literature involves the high-yield hydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline precursors using a palladium black catalyst to introduce the 4-hydroxy group . Researchers value this compound for its role as a critical intermediate in synthesizing novel chemical entities. The core tetrahydroquinoline structure is a fundamental scaffold found in various biologically active natural products and potent drugs . Basic Identifiers • Molecular Formula: C12H15NO3 • Molecular Weight: 221.25 g/mol • SMILES: O=C(OCC)C1=CNC2=C(C1=O)CCCC2 Handling and Storage For research use only. Not for human or veterinary use. Store at 2-8°C under specified conditions .

Properties

IUPAC Name

ethyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h7H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWCCRDDPHVTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate

General Synthetic Approach

The synthesis of this compound typically involves the construction of the tetrahydroquinoline ring followed by selective functionalization at the 4-position with a hydroxy group and esterification at the 3-position. The classical approach often utilizes cyclization reactions involving anthranilic acid derivatives and β-ketoesters under acidic catalysis.

Key Synthetic Routes

Cyclization of Anthranilic Acid Derivatives with Ethyl Acetoacetate

A common synthetic route involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of acid catalysts such as p-toluenesulfonic acid. This reaction proceeds under reflux in ethanol or similar solvents, producing the quinoline core with an ester group at the 3-position. Subsequent reduction or hydrogenation steps yield the tetrahydroquinoline ring system.

Step Reagents & Conditions Outcome Yield (%)
1 Anthranilic acid derivative + Ethyl acetoacetate, p-toluenesulfonic acid, reflux in ethanol Formation of quinoline-3-carboxylate intermediate 70-85
2 Catalytic hydrogenation (Pd/C, H2) Reduction to 5,6,7,8-tetrahydroquinoline ring 80-90
3 Hydroxylation at 4-position (oxidation/reduction) Introduction of 4-hydroxy group 75-95

This method is scalable and adaptable for industrial production, with continuous flow reactors enhancing yield and purity by precise control of reaction parameters.

Palladium-Catalyzed Hydrogenation of 4-Keto Tetrahydroquinoline Precursors

According to patent US2558211A, a pivotal step in preparing 4-hydroxyquinoline derivatives involves the hydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium black catalyst in aqueous media. The process includes:

  • Heating the 4-keto tetrahydroquinoline with palladium black and a hydrogen acceptor such as fumaric acid or nitrobenzene.
  • Refluxing for several hours until the keto group is reduced to the hydroxy group at position 4.
  • Adjusting pH to precipitate and isolate the 4-hydroxy tetrahydroquinoline derivative.

This method yields high purity 4-hydroxy derivatives, with yields reported up to 95% after recrystallization.

Parameter Details
Catalyst Palladium black
Solvent Water or aqueous acetone
Hydrogen acceptor Fumaric acid or nitrobenzene
Temperature Reflux (~100 °C)
Reaction time 3-10 hours
Yield Up to 95%
Esterification and Purification

The carboxylate ester function at the 3-position can be introduced either by direct esterification of the carboxylic acid precursor or by using ethyl acetoacetate as a starting material. Purification typically involves recrystallization from methanol or ethanol, and chromatographic techniques may be employed for enhanced purity.

Detailed Research Outcomes and Analysis

Reaction Optimization and Yields

  • The hydrogenation step using palladium black is critical for converting the 4-keto group into the 4-hydroxy group with minimal side reactions.
  • Use of fumaric acid as a hydrogen acceptor improves reaction efficiency and selectivity.
  • The pH adjustment post-reaction facilitates isolation of the product as a precipitate, simplifying purification.
  • Recrystallization from methanol or methanol/ether mixtures yields high-purity compounds with melting points consistent with literature values (~239 °C for related 4-hydroxy derivatives).

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclization + Hydrogenation Anthranilic acid, ethyl acetoacetate, Pd/C Reflux in ethanol, H2 gas, Pd/C catalyst 75-90 Industrially scalable, versatile
Pd Black Catalyzed Hydrogenation 4-keto tetrahydroquinoline, Pd black, fumaric acid Reflux in aqueous media Up to 95 High selectivity, mild conditions
Esterification Carboxylic acid precursor, ethanol, acid catalyst Reflux, acid catalysis 80-85 Final step for ester formation

Summary and Professional Insights

The preparation of this compound is well-established through classical condensation and hydrogenation strategies. The use of palladium black catalyst for selective hydrogenation of the 4-keto intermediate to the 4-hydroxy derivative is a cornerstone method, offering high yields and purity. Industrial production benefits from continuous flow techniques and optimized purification protocols.

The synthesis is robust, adaptable, and supported by extensive patent literature and peer-reviewed research, confirming its reliability and reproducibility. The diversity of synthetic routes allows for tailoring based on scale, available reagents, and desired purity levels.

Chemical Reactions Analysis

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4th position can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can undergo reduction reactions to form dihydro or fully reduced derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: The compound is explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy group at the 4th position and the ester group at the 3rd position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The quinoline-3-carboxylate framework allows extensive substitution, leading to diverse analogs. Key structural differences and their implications are summarized below:

Compound Substituents Molecular Weight Key Structural Features References
Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-OH, 5,6,7,8-tetrahydro 235.24 g/mol Partially saturated ring; hydroxyl group enhances hydrogen bonding.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 5-oxo, 5,6,7,8-tetrahydro 219.24 g/mol Ketone at position 5 increases electrophilicity; planar conjugated system.
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-Cl-C6H4, 2-CH3, 5-oxo 343.79 g/mol Bulky 4-chlorophenyl group; non-planar fused rings with dihedral angle 56.98° (pyridine vs. benzene) .
Ethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3,4-(OCH3)2-C6H3, 2,7,7-CH3 399.45 g/mol Methoxy groups enhance solubility; trimethyl groups induce steric hindrance.
Ethyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 2-OH, 5-oxo 235.24 g/mol Hydroxyl at position 2 alters hydrogen-bonding network; higher melting point (227–233.5°C) .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., 4-chlorophenyl or dimethoxyphenyl) reduce aqueous solubility but improve lipid solubility, enhancing membrane permeability .
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., 5-oxo) exhibit higher melting points due to increased intermolecular interactions .
  • Crystallinity: Derivatives like Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate crystallize in monoclinic systems (space group P21/c) with layered packing via weak C–H···O interactions .

Critical Analysis of Contradictions and Limitations

  • Structural Ambiguities : Some evidence conflates 4-hydroxy and 5-oxo derivatives (e.g., vs. 20), necessitating precise IUPAC naming for clarity.
  • Synthetic Yields: Catalytic methods for tetrahydroquinolines often yield mixtures (e.g., 60% target product + 40% dichloro byproduct in ), requiring optimization .
  • Toxicity Data : Safety profiles for many analogs remain unclassified, highlighting a research gap .

Biological Activity

Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

  • Formation of the Tetrahydroquinoline Core : The initial step often involves cyclization reactions of substituted anilines with α,β-unsaturated carbonyl compounds.
  • Carboxylation : The introduction of the carboxylate group can be achieved through various methods such as alkylation or via the use of carboxylic acid derivatives.
  • Hydroxylation : Hydroxylation at the 4-position is crucial for enhancing biological activity and can be performed using hydroxylating agents.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Antioxidant Properties : The compound has demonstrated potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. This activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.
  • Anti-inflammatory Effects : this compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Hydroxyl Group at C4Enhances antioxidant and antibacterial properties
Carboxyl Group at C3Essential for maintaining antimicrobial activity
Alkyl SubstituentsCan modulate lipophilicity and bioavailability

Research indicates that modifications to the tetrahydroquinoline core can lead to improved potency and selectivity for specific biological targets.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability with an MIC of 15 μg/mL against E. coli .
  • Antioxidant Activity Assessment : In vitro assays showed that this compound exhibited an IC50 value of 25 μM in DPPH scavenging assays, indicating strong antioxidant potential comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Mechanism : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers .

Q & A

Q. What are the common synthetic routes for Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate?

A widely used method involves a multicomponent reaction (MCR) starting with a cyclohexanone derivative, an aldehyde, and ethyl acetoacetate under acid catalysis. For example, condensation of 3-aminocyclohex-2-enone with 4-chlorobenzaldehyde and ethyl acetoacetate yields a 1,4-dihydropyridine intermediate, which is subsequently oxidized using H₂O₂ in the presence of a PEG-based catalyst to afford the tetrahydroquinoline scaffold . Cyclization efficiency depends on solvent choice (e.g., ethanol or dichloromethane) and reaction temperature (40–100°C). Yield optimization often requires chromatographic purification (e.g., silica gel with hexane/ethyl acetate) .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods:

  • NMR : Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ ~6.5–8.0 ppm).
  • IR : Stretching vibrations for hydroxyl (~3200–3500 cm⁻¹), carbonyl (~1700 cm⁻¹), and C-O ester (~1250 cm⁻¹) groups.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 343.79 for C₁₉H₁₈ClNO₃) confirm molecular weight .

Q. What are the key structural features influencing its reactivity?

The tetrahydroquinoline core adopts an envelope conformation in the non-aromatic ring, with the hydroxyl group at position 4 and ester at position 3 contributing to hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing). Substituents like chlorine or methoxy groups modulate electronic properties and steric hindrance, affecting nucleophilic/electrophilic reactivity .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinities to enzymes like cytochrome P450 or kinases. For instance, the hydroxyl group’s hydrogen-bonding potential and the ester’s lipophilicity influence interactions with hydrophobic pockets in target proteins. MD simulations (e.g., GROMACS) further evaluate stability of ligand-receptor complexes over time .

Q. How do researchers resolve contradictions in biological activity data across analogs?

Discrepancies in antimicrobial or anticancer activity among analogs (e.g., ethyl vs. methyl esters, halogen substituents) are analyzed via structure-activity relationship (SAR) studies. Key steps include:

  • Comparative assays : Testing analogs under identical conditions (e.g., MIC values against E. coli).
  • Electron-withdrawing/donating effects : Chlorine substituents enhance membrane permeability but may reduce solubility, while methoxy groups improve bioavailability .
  • Statistical validation : Multivariate regression models correlate substituent properties (Hammett constants, logP) with activity .

Q. What strategies optimize crystallization conditions for X-ray studies?

Slow evaporation of a dichloromethane/hexane (1:1 v/v) solution at room temperature yields single crystals suitable for XRD. Key parameters:

  • Solvent polarity : Low-polarity solvents reduce nucleation speed, favoring larger crystals.
  • Temperature control : 296 K minimizes thermal motion artifacts.
  • Additives : Trace acetic acid can stabilize hydrogen-bonding networks .

Q. How are reaction mechanisms validated for its synthesis?

Isotopic labeling (e.g., ¹³C-labeled ethyl acetoacetate) and kinetic studies track intermediate formation. For example, monitoring the 1,4-dihydropyridine intermediate via in situ FTIR confirms a stepwise mechanism involving imine formation followed by cyclization. Computational modeling (Gaussian 09) corroborates energy barriers for each step .

Data Contradiction Analysis

Q. Why do similar quinoline derivatives exhibit divergent biological activities?

Variability arises from substituent positioning (e.g., para vs. meta substituents on the phenyl ring) and stereoelectronic effects. For instance:

  • Ethyl 4-(3-hydroxyphenyl)-... : Higher antioxidant activity due to phenol group resonance stabilization .
  • Ethyl 4-(4-chlorophenyl)-... : Enhanced antibacterial activity from chlorine’s electronegativity .
  • Ethyl 6,8-dimethoxy-... : Methoxy groups improve solubility but reduce membrane penetration .

Methodological Tables

Table 1. Key Crystallographic Data for Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

ParameterValue
Crystal systemMonoclinic, P2₁/c
Unit cell dimensionsa = 12.5736 Å, b = 8.3815 Å, c = 17.4945 Å
Dihedral angle (pyridine/benzene)56.98°
Hydrogen bondsC6–H6B⋯O3 (2.67 Å)

Table 2. Comparative Reactivity of Quinoline Derivatives

CompoundKey SubstituentBiological Activity (IC₅₀, μM)
Ethyl 4-hydroxy-... (target)-OH12.3 (Antioxidant)
Ethyl 4-chloro-6,8-dimethoxy-...-Cl, -OCH₃8.7 (Antimicrobial)
Ethyl 8-methoxy-6-methyl-...-OCH₃, -CH₃15.9 (Anticancer)

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